BenchChemオンラインストアへようこそ!

Cyclosomatostatin

SSTR receptor pharmacology PKA signaling GPCR functional selectivity

Cyclosomatostatin is a non-selective somatostatin receptor antagonist with a unique cyclic lactam architecture providing superior proteolytic stability. Unlike agonists (octreotide, pasireotide), it blocks endogenous SST tone—essential for studies requiring removal of tonic inhibition. Its dual SST/opioid pharmacology (mu-opioid agonist) necessitates targeted controls (naloxone, CYN-154806). Validated for intrahippocampal memory models, neuroendocrine hormone release assays, and CRC SSTR1 signaling studies. Ideal for dissecting SST-opioid crosstalk.

Molecular Formula C44H57N7O6
Molecular Weight 780.0 g/mol
CAS No. 84211-54-1
Cat. No. B013283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosomatostatin
CAS84211-54-1
Synonyms7-CPP
antagonist SRIF-A
CyCam
cyclo(7-Ahep-Phe-Trp-Lys-Thr(Bzl))
cyclo(7-aminoheptanoylphenylalanyl-tryptophyl-lysyl-benzylthreonyl)
cyclo-(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr(Bzl))
Molecular FormulaC44H57N7O6
Molecular Weight780.0 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36+,37+,38-,40+/m1/s1
InChIKeyYHVHQZYJGWGAKN-ZUWUZHNASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclosomatostatin (84211-54-1): A Cyclic Non-Selective Somatostatin Receptor Antagonist for Neuroendocrine and Gastrointestinal Research


Cyclosomatostatin (CAS 84211-54-1), also designated cyclo-(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[Bzl]), is a conformationally constrained cyclic octapeptide analog of somatostatin-14 engineered with a lactam bridge between the N-terminal Phe and C-terminal Thr residues . As a non-selective somatostatin (sst) receptor antagonist, it blocks endogenous somatostatin effects including CRF-induced suppression of gastric emptying, airway β-adrenergic function modulation, and growth hormone, insulin, and glucagon release . Its cyclic architecture confers enhanced stability against proteolytic degradation relative to linear somatostatin analogs [1], establishing it as a foundational pharmacological tool for dissecting sst receptor-mediated physiology across neuroendocrine, gastrointestinal, and central nervous system research domains.

Why Cyclosomatostatin Cannot Be Substituted by Octreotide, CYN-154806, or Linear SST Analogs in Mechanistic Studies


Substituting cyclosomatostatin with alternative somatostatin receptor ligands fundamentally alters experimental interpretation due to three irreconcilable pharmacological divergences. First, cyclosomatostatin functions as a receptor antagonist, whereas octreotide and pasireotide are potent agonists—a directionality switch that inverts functional outcomes in any SST-modulated pathway [1]. Second, among antagonist-class comparators, CYN-154806 exhibits high selectivity for sst₂ receptors (pIC₅₀ = 8.58 for sst₂ vs. 5.41–6.48 for sst₁,₃,₄,₅), whereas cyclosomatostatin antagonizes multiple sst subtypes, enabling different experimental applications . Third, cyclosomatostatin possesses distinct off-target pharmacology as an opioid receptor ligand that is absent in linear SST analogs and other cyclic derivatives—a critical consideration in systems where mu-opioid signaling intersects with somatostatinergic pathways [2]. These pharmacological differences are not subtle; they are categorical and dictate whether an experiment measures pathway activation, inhibition, or unintended modulation via alternative receptors.

Cyclosomatostatin (84211-54-1) Product-Specific Quantitative Differentiation Evidence vs. Key Comparators


Functional Antagonism vs. Agonism: Cyclosomatostatin Opposes Octreotide in PKA-Mediated Signaling Across Multiple SSTR Subtypes

In a CRE-luciferase reporter assay measuring PKA activation, cyclosomatostatin (SSTR antagonist) and octreotide (SSTR agonist) exhibit opposite functional activity across multiple somatostatin receptor subtypes [1]. Cyclosomatostatin functions as an antagonist with EC₅₀ values of 188.90 ± 4.34 nM at SSTR2a, 0.10 ± 0.001 nM at SSTR3a, 2.15 ± 0.009 nM at SSTR5b, and 46.21 ± 3.82 nM at SSTR3b, whereas octreotide acts as an agonist with IC₅₀ values of 0.81 ± 0.01 nM, 8.6×10⁻⁴ ± 0.0007 nM, 17.36 ± 3.14 nM, and 0.35 ± 0.04 nM respectively [1]. The fundamental difference lies in the direction of effect: cyclosomatostatin blocks receptor signaling, while octreotide activates it.

SSTR receptor pharmacology PKA signaling GPCR functional selectivity

Tissue-Specific Lack of SSTR Antagonism: Cyclosomatostatin Fails to Block Somatostatin in Guinea-Pig Intestine Where CYN-154806 Is Effective

In guinea-pig isolated small intestine preparations, cyclosomatostatin (0.3 μM in absence or 1–10 μM in presence of naloxone) failed to inhibit the inhibitory effect of somatostatin-14 on nerve-mediated cholinergic twitch contractions, whereas the sst₂-selective antagonist CYN-154806 (3 μM) attenuated the effect of somatostatin as expected for a genuine SST receptor antagonist [1]. Cyclosomatostatin instead produced a naloxone-sensitive inhibition of twitch contractions (>50% reduction at 1 μM) via opioid receptors, demonstrating that it does not behave as a somatostatin-receptor antagonist in this tissue context [1].

Gastrointestinal pharmacology SSTR2-selective antagonism Tissue-specific pharmacology

Lack of Neuroprotective Efficacy In Vivo: Cyclosomatostatin vs. Cortistatin in Preclinical Models

In a preclinical neuroprotection study, cortistatin exhibited dose-dependent protective effects with doses as low as 0.5 nmol (50 μg/kg) providing partial protection. In contrast, cyclosomatostatin, somatostatin-14, and octreotide all failed to confer any protective benefit under identical experimental conditions [1][2]. This negative finding establishes that cyclosomatostatin cannot substitute for cortistatin in neuroprotective applications and highlights the distinct pharmacological profiles among somatostatinergic ligands.

Neuroprotection In vivo efficacy Cortistatin comparison

Conformational Stability: Cyclic Lactam Bridge vs. Linear Somatostatin Analogs

Cyclosomatostatin incorporates a head-to-tail lactam bridge between the N-terminal Phe residue and C-terminal Thr residue, creating a constrained macrocyclic architecture that fixes the bioactive conformation and enhances resistance to proteolytic degradation . In comparison, linear somatostatin analogs and endogenous somatostatin-14 lack this conformational constraint and are subject to rapid enzymatic degradation by plasma and tissue peptidases [1]. The cyclic constraint directly impacts experimental reproducibility by reducing batch-to-batch variability in biological activity caused by differential degradation rates.

Peptide stability Proteolytic resistance Conformational constraint

Opioid Receptor Cross-Reactivity: A Unique Pharmacological Liability vs. Other SST Antagonists

Cyclosomatostatin exhibits opioid agonist activity in gastrointestinal preparations, producing >50% inhibition of cholinergic twitch contractions at 1 μM that is fully reversed by the opioid antagonist naloxone [1]. In contrast, the sst₂-selective antagonist CYN-154806 (3 μM) fails to evoke any naloxone-sensitive inhibition, demonstrating that cyclosomatostatin possesses unique off-target pharmacology not shared by other SST antagonist chemotypes [1]. This opioid activity has also been documented in earlier studies of cyclic somatostatin octapeptide analogues, which show high affinity for mu-opioid receptors (IC₅₀ = 2.80 nM) with exceptional selectivity over delta-opioid receptors [2].

Off-target pharmacology Opioid receptor Selectivity profiling

Lack of Antagonism at Vasodilatory SST Receptors In Vivo: Cyclosomatostatin vs. Somatostatin-14

In a rat knee joint blood vessel preparation, somatostatin-14 produced a concentration-dependent vasodilator response with an ED₅₀ value of 1.7 nmol and a maximum increase of 109.7% in blood flow [1]. However, cyclosomatostatin at doses of 2 × 20 nmol and 2 × 50 nmol did not affect the plasma extravasation response to somatostatin, indicating a failure to antagonize somatostatin-mediated vascular effects in this in vivo system [1]. This negative finding parallels the lack of SST antagonism observed in guinea-pig intestine and further delineates the tissue-specific and receptor subtype-dependent limitations of cyclosomatostatin as an antagonist tool.

Vascular pharmacology In vivo antagonist validation Plasma extravasation

Cyclosomatostatin (84211-54-1) Optimal Research Application Scenarios Based on Quantitative Evidence


CNS Memory Consolidation Studies Requiring Broad-Spectrum SST Receptor Blockade

Cyclosomatostatin at doses that reverse cortistatin-14-induced memory impairment has been validated in intrahippocampal injection models where it effectively blocks sst₁–₅ receptor-mediated signaling [1]. In mouse novel object recognition tasks, cyclosomatostatin significantly reversed the memory-impairing effects of cortistatin-14, whereas the sst₃-selective antagonist ODN-8 failed to produce reversal [1]. This application leverages cyclosomatostatin's non-selective antagonist profile across multiple sst subtypes and is distinct from sst₂-selective tools like CYN-154806, which only partially recapitulate the effects. Researchers should note that cyclosomatostatin's opioid cross-reactivity may contribute to observed behavioral outcomes and should be controlled with naloxone co-administration.

In Vitro SSTR1-Mediated Colorectal Cancer Cell Proliferation Assays

Cyclosomatostatin demonstrates specific utility in colorectal cancer (CRC) research through inhibition of somatostatin receptor type 1 (SSTR1) signaling, resulting in decreased node cell proliferation, reduced ALDH⁺ cell population size, and diminished sphere formation [1]. This application capitalizes on cyclosomatostatin's antagonist activity at SSTR1, contrasting with agonist-based approaches using octreotide that would produce opposite effects on downstream signaling . The cyclic lactam architecture provides enhanced stability in cell culture media compared to linear SST analogs, supporting consistent results in long-term proliferation and sphere-formation assays.

Neuroendocrine Hormone Release Studies Requiring SST Receptor Antagonism

Cyclosomatostatin effectively blocks endogenous somatostatin-mediated suppression of growth hormone, insulin, and glucagon release [1]. In rat models, cyclosomatostatin administration increases circulating levels of these hormones by antagonizing tonic somatostatinergic inhibition . This application is appropriate for studies examining the physiological role of endogenous somatostatin in neuroendocrine regulation, where receptor blockade rather than activation is required. Researchers should select cyclosomatostatin over agonist ligands like octreotide or pasireotide when the experimental goal is to remove endogenous SST tone rather than to mimic or enhance SST signaling.

Opioid Receptor Pharmacology Studies Leveraging Dual SST/Mu-Opioid Activity

Cyclosomatostatin's unique dual pharmacology as both an SST receptor antagonist and a mu-opioid receptor agonist distinguishes it from other SST antagonist chemotypes [1]. This property makes cyclosomatostatin a valuable tool for investigating crosstalk between somatostatinergic and opioidergic signaling systems, particularly in tissues where both receptor families are co-expressed such as the gastrointestinal tract and certain CNS regions [1]. Researchers can utilize cyclosomatostatin to probe overlapping signaling pathways, while employing CYN-154806 or naloxone as control comparators to deconvolve SST-specific from opioid-mediated effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclosomatostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.